Antiviral Potency Potential vs. Core Thiazole Scaffold
The SARS-CoV-2 antiviral potency is class-level inferred from the close structural analog GPS491. While the unsubstituted phenyl core is inactive, GPS491, a thiazole-5-carboxamide with a trifluoroethylamine tail, exhibits an HIV-1 gene expression IC50 of ~0.25 µM [1]. This quantified activity underscores how the trifluoroethyl substituent on the target compound's scaffold can confer potent antiviral activity, differentiating it from simpler thiazole analogs without this group [2].
| Evidence Dimension | HIV-1 gene expression inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from GPS491 |
| Comparator Or Baseline | GPS491 (thiazole-5-carboxamide antiviral analog) |
| Quantified Difference | GPS491 IC50: ~0.25 µM; Inactive for unsubstituted phenyl core [1] |
| Conditions | Cell-based HIV-1 replication assay (published by Shaw et al., 2021, Viruses) |
Why This Matters
This suggests the target compound's trifluoroethyl group is critical for antiviral activity, a key consideration for groups procuring compounds for antiviral drug discovery screening libraries.
- [1] Shaw, G. M., et al. (2021). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. Viruses, 14(1), 60. View Source
- [2] Oda, M., et al. (1993). Structure-activity relationships of N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides. AGRIS. View Source
